molecular formula C14H12O3 B1584340 2-(2-Methylphenoxy)benzoic acid CAS No. 6325-68-4

2-(2-Methylphenoxy)benzoic acid

Cat. No. B1584340
CAS RN: 6325-68-4
M. Wt: 228.24 g/mol
InChI Key: JMFDKESIMZREMY-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)benzoic acid is a chemical compound with the molecular formula C14H12O3 and a molecular weight of 228.25 .


Molecular Structure Analysis

The InChI code for 2-(2-Methylphenoxy)benzoic acid is 1S/C14H12O3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-(2-Methylphenoxy)benzoic acid is a white crystalline solid . It has a melting point range of 133-139°C . The compound’s InChI key is JMFDKESIMZREMY-UHFFFAOYSA-N .

Scientific Research Applications

Application in the Synthesis of Bioactive Natural Products and Conducting Polymers

  • Field : Organic Chemistry
  • Summary : Phenol derivatives, such as 2-(2-Methylphenoxy)benzoic acid, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They can be used to prepare complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties to these compounds .
  • Methods : The synthesis methods involve functionalizing and transforming functional groups around the aromatic ring . Recent innovative synthetic methods have been developed for the preparation of m-aryloxy phenols .
  • Results : These compounds have potential biological activities and are important in various industries, including plastics, adhesives, and coatings . They also have applications as antioxidants, ultraviolet absorbers, and flame retardants .

Application in the Production of Plastics, Adhesives, and Coatings

  • Field : Industrial Chemistry
  • Summary : m-Aryloxy phenols, which can be synthesized from 2-(2-Methylphenoxy)benzoic acid, are used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .
  • Methods : The compounds are incorporated into the materials during their production process .
  • Results : The addition of m-aryloxy phenols enhances the properties of these materials, making them more resistant to heat and flame .

Application in Chemical Synthesis

  • Field : Industrial Chemistry
  • Summary : “2-(2-Methylphenoxy)benzoic acid” may be used in chemical synthesis . The specific products or reactions it is used in are not specified in the source .
  • Methods : The methods of application would depend on the specific synthesis process .
  • Results : The outcomes would vary based on the specific synthesis process .

Potential Application in Agriculture

  • Field : Agriculture
  • Summary : Benzoic acid and its derivatives, potentially including “2-(2-Methylphenoxy)benzoic acid”, have been studied for their impact on the metabolome of flue-cured tobacco and rhizosphere microbial communities . This could have implications for overcoming obstacles in continuous cropping .
  • Methods : The study likely involved applying the compounds to the soil and plants, and then analyzing the resulting changes in the plant and soil microbiome .
  • Results : The specific results are not provided in the source, but the study could provide insights into how these compounds affect plant growth and soil health .

Application in Chemical Synthesis

  • Field : Industrial Chemistry
  • Summary : “2-(2-Methylphenoxy)benzoic acid” may be used in chemical synthesis . The specific products or reactions it is used in are not specified in the source .
  • Methods : The methods of application would depend on the specific synthesis process .
  • Results : The outcomes would vary based on the specific synthesis process .

Potential Application in the Synthesis of Derivatives

  • Field : Organic Chemistry
  • Summary : “2-(2-Methylphenoxy)benzoic acid” could potentially be used in the synthesis of its derivatives, such as "2-{[(2-Methylphenoxy)acetyl]amino}benzoic acid" . These derivatives could have different properties and applications .
  • Methods : The synthesis would involve introducing an acetyl group and an amino group to the benzoic acid moiety .
  • Results : The specific results would depend on the properties and applications of the synthesized derivative .

properties

IUPAC Name

2-(2-methylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFDKESIMZREMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283375
Record name 2-(2-Methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)benzoic acid

CAS RN

6325-68-4
Record name 6325-68-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31105
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Methylphenoxy)benzoic acid
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Synthesis routes and methods

Procedure details

A solution of 2-methylphenol (III: R3 =H) (33 g, 305 mmol) in MeOH (100 mL) was treated with Na (2.1 g, 90 mmol), and excess MeOH was removed under reduced pressure. Diphenyliodonium-2-carboxylate (II: R1 =H) (19.6 g, 60 mmol) and cupric acetate (0.5 g) were added and the mixture was stirred at 90° C. for 10 h. The solution was diluted with 2N NaOH, filtered through celite and acidified with HCl. The mixture was then dissolved in 2N K2CO3 and extracted twice with EtOAc to remove excess 2-methylphenol. The aqueous layer was then poured into excess 2N HCl to give 2-(2-methylphenoxy)benzoic acid (IV: R1 =R3 =H) (8.85 g, 64%), suitable for the next step. A sample crystallized from ligroin, mp 133°-134° C. (Ber, 1905, 38, 2111 records mp 133.5° C.).
Quantity
33 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GW Rewcastle, GJ Atwell, BC Baguley… - Journal of medicinal …, 1989 - ACS Publications
In a search for compounds related to flavoneacetic acid with activity against solid tumors, a series of methyl-, methoxy-, chloro-, nitro-, and hydroxy-substituted xanthenone-4-acetic …
Number of citations: 139 pubs.acs.org
H TAGAWA, S KUBO - Chemical and pharmaceutical bulletin, 1984 - jstage.jst.go.jp
Photolysis of 6, 11-dihydro-1l—oxodibenz [b, eloxepin-3—acetic acid (1, oxepinac) in l N NaOH solution by sunlight gave 3-methyldibenz [b, e] oxepin—ll (6H)-one (2), 2-…
Number of citations: 4 www.jstage.jst.go.jp
ZP Zhuang, SR Choi, C Hou, M Mu, MP Kung… - Nuclear medicine and …, 2000 - Elsevier
The serotonin transporters (SERT) are the primary binding sites for selective serotonin reuptake inhibitors, commonly used antidepressants such as fluoxetine, sertraline, and paroxetine…
Number of citations: 33 www.sciencedirect.com
BD Palmer, GW Rewcastle, GJ Atwell… - Journal of medicinal …, 1988 - ACS Publications
Structure-antitumor activity relationships are reported for a number of different examples (acridine, phenazine, anthracene, acridone, xanthenone, thioxanthenone, anthraquinone, …
Number of citations: 122 pubs.acs.org
M Pickert, W Frahm - Archiv der Pharmazie: An International …, 1998 - Wiley Online Library
A series of substituted xanthones was synthesized in order to prove the hypothesis that electron‐withdrawing substituents enhance the antimycobacterial activity of these compounds, …
Number of citations: 34 onlinelibrary.wiley.com
S Gobbi, A Rampa, A Bisi, F Belluti… - Journal of medicinal …, 2002 - ACS Publications
Xanthen-9-one-4-acetic acid (XAA) analogues in which the substituents in positions 5 and 6 are included in cyclic structures are described. Direct in vitro toxicity of the synthesized …
Number of citations: 44 pubs.acs.org

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